molecular formula C22H21FN6O3S B2755720 5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-25-0

5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Numéro de catalogue: B2755720
Numéro CAS: 851969-25-0
Poids moléculaire: 468.51
Clé InChI: DIDMCHPOZRVTKC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenylpiperazine moiety, a 4-nitrophenyl group, and a methyl group at position 2.

Propriétés

IUPAC Name

5-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O3S/c1-14-24-22-28(25-14)21(30)20(33-22)19(15-2-6-18(7-3-15)29(31)32)27-12-10-26(11-13-27)17-8-4-16(23)5-9-17/h2-9,19,30H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDMCHPOZRVTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step reactions that include the formation of the thiazole and triazole rings. The structural characterization can be performed using techniques such as NMR spectroscopy and X-ray crystallography. For instance, compounds similar to this one have been synthesized with high yields, confirming their structures through spectral analysis .

Biological Activity

Antimicrobial Properties

Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial activity. For example, compounds similar in structure to the target compound have shown efficacy against various bacterial strains. A study reported that certain piperazine derivatives are effective inhibitors of Agaricus bisporus tyrosinase (AbTYR), with IC50 values significantly lower than standard inhibitors like kojic acid . This suggests that the target compound may also possess antimicrobial properties.

Anticancer Activity

The biological evaluation of similar compounds has revealed promising anticancer activities. For instance, derivatives with piperazine moieties have shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The presence of the nitrophenyl group in the target compound may enhance its interaction with cancer cell targets.

Antioxidant Properties

The antioxidant activity of compounds containing thiazole and triazole rings has been documented extensively. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. Molecular docking studies suggest that such compounds bind effectively to antioxidant enzymes, enhancing their activity .

Case Studies

  • Inhibition of Tyrosinase
    • A study evaluated the inhibitory effects of a structurally related compound on Agaricus bisporus tyrosinase. The compound demonstrated competitive inhibition with an IC50 value of 0.18 μM, significantly outperforming traditional inhibitors . This highlights the potential of piperazine derivatives in skin whitening applications through melanin synthesis inhibition.
  • Anticancer Mechanisms
    • In vitro studies on piperazine derivatives have shown that they induce apoptosis in various cancer cell lines. The mechanisms involved include the activation of caspases and modulation of Bcl-2 family proteins . Such findings suggest that the target compound could also exhibit similar anticancer properties.

Research Findings Summary

Activity Mechanism Reference
AntimicrobialInhibition of tyrosinase; competitive inhibition
AnticancerInduction of apoptosis; modulation of cell cycle
AntioxidantScavenging free radicals; enhancing enzyme activity

Comparaison Avec Des Composés Similaires

Substituent Variations and Physicochemical Properties

The target compound’s structural relatives differ primarily in substituents on the piperazine, aryl, and triazole groups. Key examples include:

Compound Name / ID (Evidence) Substituents Melting Point (°C) Yield (%) Notable Features
Target Compound 4-Fluorophenyl (piperazine), 4-nitrophenyl, 2-methyl N/A N/A Combines electron-withdrawing (NO₂) and lipophilic (F) groups for potential CNS activity
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol () 3-Chlorophenyl (piperazine), 4-ethoxy-3-methoxyphenyl N/A N/A Polar methoxy/ethoxy groups may enhance solubility vs. target compound’s nitro group
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) () 4-Fluorophenyl (direct on triazole) N/A N/A ED₅₀ = 49.1 mg/kg (MES test); high selectivity
(E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f) () 4-Chlorophenyl, methyleneamino >280 64 High thermal stability, moderate yield
(Z)-5-(Piperidin-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (6b) () Piperidine 189–191 61 Flexible piperidine substituent vs. rigid piperazine in target
  • Key Observations :
    • Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound likely enhances metabolic stability compared to methoxy/ethoxy substituents () but may reduce solubility .
    • Fluorophenyl vs. Chlorophenyl : Fluorophenyl derivatives (e.g., 3c in ) exhibit superior anticonvulsant activity (ED₅₀ = 49.1 mg/kg) compared to chlorophenyl analogs, suggesting fluorine’s role in optimizing bioactivity .

Structural Analysis

  • Crystallography : Isostructural compounds in (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-...-thiazole) were analyzed via single-crystal diffraction (SHELXL), revealing planar conformations except for one fluorophenyl group oriented perpendicularly . This suggests similar steric effects in the target compound’s 4-nitrophenyl group.
  • NMR/LCMS: All analogues in and showed distinct ¹H-NMR signals for methyleneamino and aryl protons, with LCMS confirming molecular ions (e.g., [M+H]⁺ = 331 for 5f) .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing thiazolo-triazole derivatives like 5-((4-(4-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of thiazole-triazole cores, Mannich reactions for piperazine coupling, and functional group modifications. Critical steps include:

  • Cyclization : Using α-haloketones with thiosemicarbazides to form the thiazolo-triazole scaffold .
  • Piperazine Coupling : Electrophilic substitution or alkylation reactions to attach fluorophenyl and nitrophenyl groups under reflux conditions (e.g., ethanol, acetonitrile) .
  • Purification : Solvent crystallization (e.g., methanol/chloroform) and column chromatography for isolating intermediates .
  • Key parameters: Temperature control (60–100°C), pH optimization, and catalyst selection (e.g., triethylamine) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation requires:

  • NMR Spectroscopy : ¹H/¹³C NMR to resolve aromatic protons, piperazine methyl groups, and hydroxyl protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected m/z ~500–550 range) .
  • X-ray Crystallography : For unambiguous stereochemical assignment, particularly for chiral centers in the piperazine and thiazole moieties .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Methodological Answer : Initial screening should include:

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Receptor binding assays : Radioligand displacement studies for serotonin/dopamine receptors due to piperazine’s CNS activity .
  • Antimicrobial testing : Disk diffusion or MIC assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity across studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions or structural impurities. Strategies include:

  • Dose-response validation : Replicate studies with standardized protocols (e.g., fixed incubation times, serum-free media) .
  • Metabolic stability analysis : Liver microsome assays to assess if metabolites contribute to observed activity .
  • Computational docking : Molecular dynamics simulations to predict binding affinities to targets like 5-HT₁A or kinase enzymes .

Q. What strategies optimize the synthetic yield of the nitrophenyl-piperazine moiety in this compound?

  • Methodological Answer : Yield improvements focus on:

  • Catalyst optimization : Transition metal catalysts (e.g., Pd/C) for nitro-group reductions .
  • Microwave-assisted synthesis : Accelerating Mannich reactions (e.g., 30 minutes at 120°C vs. 6 hours conventionally) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution rates .

Q. How does the electronic effect of the 4-nitrophenyl group influence this compound’s reactivity and bioactivity?

  • Methodological Answer : The nitro group’s electron-withdrawing nature:

  • Reactivity : Stabilizes intermediates in nucleophilic aromatic substitution, enabling regioselective modifications .
  • Bioactivity : Enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450) but may reduce solubility. Solubility can be improved via co-solvents (e.g., PEG-400) .
  • SAR Studies : Compare analogs with electron-donating (e.g., methoxy) vs. nitro groups to isolate electronic contributions .

Q. What advanced techniques characterize this compound’s metabolic pathways in preclinical models?

  • Methodological Answer : Use:

  • LC-MS/MS : To identify Phase I/II metabolites in hepatocyte incubations .
  • Radiolabeling : ¹⁴C-tracing to quantify excretion routes (urinary vs. fecal) .
  • CYP inhibition assays : Determine if the compound inhibits key enzymes (e.g., CYP3A4), impacting drug-drug interaction risks .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.